molecular formula C7H13I B15294539 6-Iodo-5-methyl-1-hexene

6-Iodo-5-methyl-1-hexene

Cat. No.: B15294539
M. Wt: 224.08 g/mol
InChI Key: HUIKIYCEFBWBKT-UHFFFAOYSA-N
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Description

6-Iodo-5-methyl-1-hexene is an organic compound characterized by the presence of an iodine atom attached to the sixth carbon of a hexene chain, with a methyl group on the fifth carbon. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-5-methyl-1-hexene typically involves the iodination of 5-methyl-1-hexene. This can be achieved through the reaction of 5-methyl-1-hexene with iodine in the presence of a catalyst or under specific conditions that facilitate the addition of the iodine atom to the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-5-methyl-1-hexene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Iodo-5-methyl-1-hexene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Iodo-5-methyl-1-hexene in chemical reactions involves the reactivity of the iodine atom and the double bond. The iodine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

    6-Iodo-1-hexene: Similar structure but lacks the methyl group on the fifth carbon.

    5-Iodo-1-hexene: Iodine atom is on the fifth carbon instead of the sixth.

    6-Bromo-5-methyl-1-hexene: Bromine atom instead of iodine.

Uniqueness: 6-Iodo-5-methyl-1-hexene is unique due to the specific positioning of the iodine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted chemical syntheses and specialized applications .

Properties

Molecular Formula

C7H13I

Molecular Weight

224.08 g/mol

IUPAC Name

6-iodo-5-methylhex-1-ene

InChI

InChI=1S/C7H13I/c1-3-4-5-7(2)6-8/h3,7H,1,4-6H2,2H3

InChI Key

HUIKIYCEFBWBKT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)CI

Origin of Product

United States

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